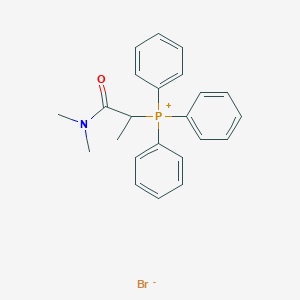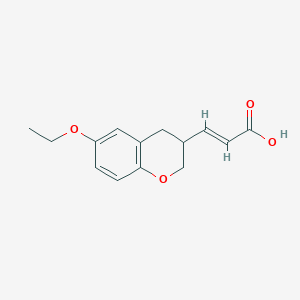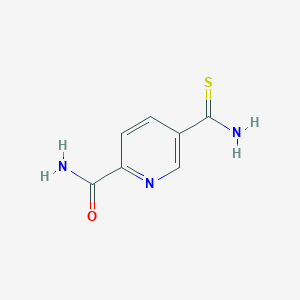
(1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphoniumbromide is a synthetic organic compound that belongs to the class of phosphonium salts. These compounds are known for their applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The unique structure of this compound, featuring a phosphonium center, makes it an interesting subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphoniumbromide typically involves the reaction of triphenylphosphine with a suitable alkylating agent, such as 1-(Dimethylamino)-1-oxopropan-2-yl bromide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a solvent like dichloromethane or acetonitrile, and the reaction is typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphoniumbromide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining the purity of the compound.
化学反応の分析
Types of Reactions
(1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphoniumbromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium chloride for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triphenylphosphine oxide, while substitution reactions may produce different phosphonium salts.
科学的研究の応用
Chemistry
In chemistry, (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphoniumbromide is used as a reagent in organic synthesis. It can act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases.
Biology
In biological research, this compound may be used in studies involving cell membrane permeability and ion transport due to its ionic nature.
Medicine
In medicinal chemistry, phosphonium salts are explored for their potential as drug delivery agents, particularly in targeting mitochondria due to their ability to accumulate in these organelles.
Industry
In the industrial sector, (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphoniumbromide can be used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphoniumbromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonium group can facilitate the compound’s entry into cells, where it can interact with intracellular targets and pathways.
類似化合物との比較
Similar Compounds
- Tetraphenylphosphonium bromide
- Triphenylphosphine oxide
- Triphenylphosphine
Uniqueness
Compared to similar compounds, (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphoniumbromide has a unique structure that combines a phosphonium center with a dimethylamino group, which may confer distinct chemical and biological properties.
特性
分子式 |
C23H25BrNOP |
|---|---|
分子量 |
442.3 g/mol |
IUPAC名 |
[1-(dimethylamino)-1-oxopropan-2-yl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C23H25NOP.BrH/c1-19(23(25)24(2)3)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,1-3H3;1H/q+1;/p-1 |
InChIキー |
PDCKSMFPYHRHDC-UHFFFAOYSA-M |
正規SMILES |
CC(C(=O)N(C)C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4,6-Dibromo-2-octylthieno[3,4-b]thiophene](/img/structure/B13151473.png)
![3-([1,1'-Biphenyl]-4-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13151474.png)


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13151492.png)
